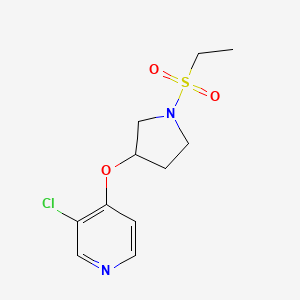

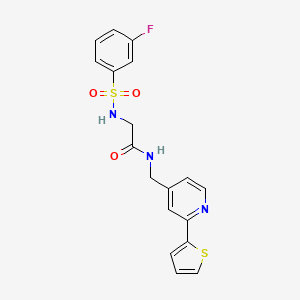

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide” is a chemical compound that has gained significant importance. It’s a hybrid compound of chalcone-salicylate .

Synthesis Analysis

The compound has been successfully synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound has been studied in silico using computational approaches (molecular docking and MD simulation) .Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H24N2O5 and its molecular weight is 384.432.Scientific Research Applications

Synthesis and X-Ray Crystallographic Studies

One research avenue involves the synthesis of derivatives like (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, achieved through a one-pot reaction. These compounds' stereochemistry and structures were confirmed by X-ray diffraction and various spectroscopic methods, indicating their potential in scientific studies for understanding molecular structures and interactions (Bondock et al., 2014).

Potential Insecticidal Agents

Research on phenoxyacetamide derivatives, including some acrylamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application could lead to the development of new agrochemicals for crop protection (Rashid et al., 2021).

Crystal Growth and Physicochemical Studies

The synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide through solid-state reactions have been studied, revealing insights into its physicochemical properties. Such research contributes to the knowledge base on the formation and characterization of new organic crystalline materials (Gupta et al., 2013).

Electrochromic and Conductive Properties

Novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, synthesized from acrylamide derivatives, exhibit strong electrochromic properties. These materials, amorphous and soluble in organic solvents, could find applications in electronic displays and devices due to their thermal stability and UV-vis absorption bands (Chang & Liou, 2008).

Corrosion Inhibition

The corrosion inhibition behavior of chalcone derivatives, including acrylamide components, has been explored for mild steel in hydrochloric acid solutions. Such compounds have shown high inhibition activities, suggesting their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOHEEQNNPHUIH-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)

![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)